molecular formula C11H11N3O B13295987 5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13295987
M. Wt: 201.22 g/mol
InChI Key: SBLPDWWUNBMOLY-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carbaldehyde: Similar in structure but lacks the ethyl group and pyridine ring.

    2-Phenylimidazole: Contains a phenyl group instead of the pyridine ring.

    Pyridine-3-carbaldehyde: Lacks the imidazole ring.

Uniqueness

5-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-ethylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-2-11-13-3-4-14(11)10-5-9(8-15)6-12-7-10/h3-8H,2H2,1H3

InChI Key

SBLPDWWUNBMOLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CN=CC(=C2)C=O

Origin of Product

United States

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